Azelaoyl chloride

Description

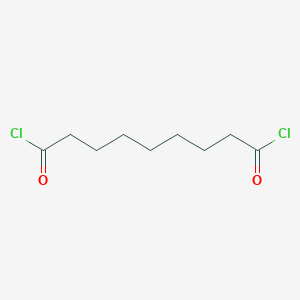

Structure

3D Structure

Properties

IUPAC Name |

nonanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Cl2O2/c10-8(12)6-4-2-1-3-5-7-9(11)13/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEVGSTXQGZPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)Cl)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059561 | |

| Record name | Nonanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-98-8 | |

| Record name | Nonanedioyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azelaoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelaoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanedioyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azelaoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azelaoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEG67YB85G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Azelaoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaoyl chloride, also known as nonanedioyl dichloride, is a bifunctional acyl chloride that serves as a versatile reagent in organic synthesis. Its high reactivity makes it a crucial building block for the production of a wide array of molecules, including polymers, pharmaceuticals, and surface coatings. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in various scientific fields.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor. It is miscible with many organic solvents but reacts violently with water and other protic solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄Cl₂O₂ | [1][2] |

| Molecular Weight | 225.11 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.144 g/cm³ at 20 °C | [1] |

| Boiling Point | 166 °C at 18 mmHg | [1] |

| Refractive Index | 1.467 at 20 °C | [1] |

| CAS Number | 123-98-8 | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~2.9 ppm (t, 4H, -CH₂-COCl), ~1.7 ppm (m, 4H), ~1.4 ppm (m, 6H) |

| ¹³C NMR (CDCl₃) | δ ~173 ppm (C=O), ~50 ppm (-CH₂-COCl), various peaks for other CH₂ groups |

| IR (neat) | ~1800 cm⁻¹ (C=O stretch, characteristic of acyl chlorides) |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight |

Reactivity and Key Reactions

The high reactivity of the acyl chloride functional groups makes this compound an excellent electrophile for reactions with various nucleophiles.

Reaction with Amines to Form Polyamides (Nylon Synthesis)

This compound is a key monomer in the synthesis of certain nylons, such as Nylon 6,9, through reaction with diamines. The polymerization typically occurs at the interface of two immiscible solvents, a process known as interfacial polymerization.

Reaction with Alcohols and Phenols to Form Esters

This compound reacts readily with alcohols and phenols to form the corresponding diesters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Hydrolysis

This compound reacts vigorously with water in a hydrolysis reaction to form azelaic acid and hydrochloric acid. This reaction is highly exothermic and necessitates careful handling of the compound in a moisture-free environment.

Experimental Protocols

Synthesis of this compound from Azelaic Acid

This protocol describes the conversion of azelaic acid to this compound using thionyl chloride.[1]

Materials:

-

Azelaic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine azelaic acid and an excess of thionyl chloride.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (evolution of HCl gas ceases).

-

After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

-

The remaining liquid is crude this compound, which can be further purified by vacuum distillation.

Interfacial Polymerization of Nylon 6,9

This protocol details the synthesis of Nylon 6,9 from hexamethylenediamine (B150038) and this compound.

Materials:

-

Hexamethylenediamine

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

This compound

-

Hexane (or other suitable organic solvent)

-

Beaker

-

Glass rod

Procedure:

-

Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide.

-

Prepare a solution of this compound in hexane.

-

Carefully pour the organic solution onto the aqueous solution in a beaker, creating two distinct layers.

-

A film of Nylon 6,9 will form at the interface of the two layers.

-

Gently grasp the film with forceps or a glass rod and pull it out of the beaker. A continuous rope of nylon can be drawn.

-

Wash the nylon rope with water and then with ethanol (B145695) to remove unreacted monomers and byproducts.

-

Allow the nylon to dry.

Synthesis of a Polyester with Phenol (B47542)

This protocol outlines the general procedure for the esterification of a phenol with an acyl chloride.[3][4][5]

Materials:

-

Phenol

-

This compound

-

Pyridine (or other non-nucleophilic base)

-

Anhydrous ether (or other suitable aprotic solvent)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the phenol in anhydrous ether in a flask.

-

Add a stoichiometric amount of pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in anhydrous ether to the cooled mixture with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude polyester.

-

The product can be further purified by recrystallization or column chromatography.

Applications

Polymer Synthesis

The primary application of this compound is in the synthesis of polyamides and polyesters. The resulting polymers have a wide range of applications, from textiles and engineering plastics to specialty materials with unique thermal and mechanical properties.

Pharmaceutical and Drug Delivery

This compound can be used as a crosslinking agent in the formation of hydrogels for controlled drug release applications. The ester or amide linkages formed can be designed to be biodegradable, allowing for the gradual release of encapsulated therapeutic agents.

Surface Coatings and Adhesives

Due to its ability to form robust polymeric films, this compound and its derivatives are utilized in the formulation of high-performance coatings and adhesives. These materials often exhibit excellent chemical resistance and durability.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from Azelaic Acid.

Interfacial Polymerization of Nylon 6,9

Caption: Interfacial Polymerization of Nylon 6,9.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts violently with water, releasing corrosive hydrogen chloride gas. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a highly valuable difunctional molecule with significant applications in polymer chemistry, materials science, and pharmaceutical development. Its reactivity, stemming from the two acyl chloride groups, allows for the straightforward synthesis of a variety of important compounds. A thorough understanding of its chemical properties, handling requirements, and reaction protocols is crucial for its safe and effective use in research and industrial settings.

References

Azelaoyl Chloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaoyl chloride, with the IUPAC name nonanedioyl dichloride , is a difunctional acyl chloride derived from the dicarboxylic acid, azelaic acid.[1][2] Its high reactivity makes it a valuable reagent and building block in various chemical syntheses, particularly in the production of polymers and pharmaceutical intermediates.[3] This document provides an in-depth technical guide on this compound, covering its chemical identity, properties, synthesis, and key applications.

Chemical Identity and Synonyms

The preferred IUPAC name for this compound is nonanedioyl dichloride .[1][4] It is also commonly referred to by several synonyms, reflecting its derivation from azelaic acid.

| Identifier | Value |

| Preferred IUPAC Name | Nonanedioyl dichloride[1][4] |

| Systematic IUPAC Name | Nonanedioyl dichloride |

| Common Synonyms | This compound, Azelaic acid dichloride[1][5], Nonanedioyl chloride[5][6], Azelayl chloride[7][8], Azeoloyl chloride[7][8] |

| CAS Number | 123-98-8[1][7] |

| Molecular Formula | C₉H₁₄Cl₂O₂[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 225.11 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Density | 1.144 g/cm³ | [1] |

| Boiling Point | 166 °C at 18 mmHg | [9][10] |

| Flash Point | >110 °C (>230 °F) | [9] |

| Refractive Index | 1.467 (at 20 °C) | [9] |

Experimental Protocols

Synthesis of this compound from Azelaic Acid

A common method for the synthesis of this compound involves the reaction of azelaic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Using Thionyl Chloride:

-

Materials: Azelaic acid, thionyl chloride, N,N-dimethylformamide (DMF) (catalyst), toluene (B28343) (solvent).

-

Procedure:

-

In a three-necked flask, suspend azelaic acid (1 equivalent) in toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (2.2 to 5.5 equivalents) to the mixture at room temperature with stirring.[4][7]

-

After the addition is complete, heat the mixture to approximately 50°C for 1 hour, and then increase the temperature to reflux for 5-6 hours.[4][7]

-

After the reaction is complete, distill off the excess thionyl chloride and toluene.[7]

-

The crude this compound can be purified by vacuum distillation.

-

Logical Workflow for Synthesis:

Caption: Synthesis of this compound.

Synthesis of Polyamides using this compound

This compound is a key monomer in the synthesis of certain polyamides, such as those analogous to Nylon. The reaction with a diamine proceeds via condensation polymerization.

-

Materials: this compound, a diamine (e.g., 1,6-diaminohexane), an inert solvent (e.g., dichloromethane), and an acid scavenger (e.g., pyridine (B92270) or triethylamine).

-

Procedure:

-

Dissolve the diamine in the inert solvent in a reaction vessel.

-

In a separate vessel, dissolve this compound in the same solvent.

-

Slowly add the this compound solution to the diamine solution with vigorous stirring. The reaction is typically exothermic.

-

The polyamide will precipitate from the solution.

-

The polymer can be collected by filtration, washed to remove by-products (such as the hydrochloride salt of the amine), and dried.

-

Experimental Workflow for Polyamide Synthesis:

Caption: Polyamide Synthesis Workflow.

Signaling Pathways of the Parent Compound: Azelaic Acid

Due to its high reactivity, this compound is unlikely to persist in a biological system and would rapidly hydrolyze to its parent compound, azelaic acid. Therefore, the biological signaling effects observed are attributable to azelaic acid. Research has indicated that azelaic acid can modulate several signaling pathways, particularly in the context of dermatology and oncology.

One notable pathway involves the regulation of the CCL2/CCR2 axis in keratinocytes, which is mediated through the NF-κB/MAPK signaling pathway.[11] This has implications for reducing the skin infiltration of leukemia cells.[11] Additionally, azelaic acid has been shown to exert antileukemia effects by regulating the Prdxs/ROS signaling pathway.[10]

Simplified Representation of Azelaic Acid's Action on the NF-κB/MAPK Pathway:

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102701991B - A kind of method for preparing nonanediamine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. CN102701991A - Method for preparing nonane diamine - Google Patents [patents.google.com]

- 8. WO2010117258A1 - A method of synthesising an amino acid derivative of azelaic acid - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Azelaic Acid Exerts Antileukemia Effects against Acute Myeloid Leukemia by Regulating the Prdxs/ROS Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azelaic acid attenuates CCL2/CCR2 axis-mediated skin trafficking of acute myeloid leukemia cells through NF-κB/MAPK signaling modulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Nonanedioyl Dichloride: Molecular Structure, Properties, and Applications in Research and Development

Introduction: Nonanedioyl dichloride, also known by its common synonym Azelaoyl chloride, is a diacyl chloride derivative of the C9 dicarboxylic acid, azelaic acid.[1] Its chemical structure features a seven-carbon aliphatic chain flanked by two reactive acyl chloride functional groups.[1] This bifunctional nature makes it a crucial building block and crosslinking agent in organic synthesis, particularly in polymer chemistry and the development of novel therapeutics.[2][3] As a colorless to pale yellow liquid, it is valued for its ability to connect two different molecules, a property of significant interest to researchers in materials science and drug development.[1] This guide provides an in-depth overview of its molecular structure, physicochemical properties, synthesis protocols, and applications.

Molecular Structure and Physicochemical Properties

Nonanedioyl dichloride is an aliphatic dichloride with the chemical formula C₉H₁₄Cl₂O₂.[1][4] The molecule consists of a flexible seven-carbon methylene (B1212753) chain, which imparts lipophilic character, terminated by two electrophilic carbonyl chloride groups. These groups are highly susceptible to nucleophilic attack, defining the compound's primary reactivity.

Caption: 2D molecular structure of Nonanedioyl dichloride.

Data Presentation

The key identifiers and physicochemical properties of Nonanedioyl dichloride are summarized in the tables below for easy reference.

Table 1: Molecular Identifiers and Properties

| Identifier | Value |

|---|---|

| IUPAC Name | Nonanedioyl dichloride[5] |

| Synonyms | This compound, Azelaic acid dichloride, Nonanedioyl chloride[4] |

| CAS Number | 123-98-8[4][5] |

| Molecular Formula | C₉H₁₄Cl₂O₂[4][6] |

| Molecular Weight | 225.11 g/mol [4][6] |

| SMILES | ClC(=O)CCCCCCCC(Cl)=O[5] |

| InChIKey | HGEVGSTXQGZPCL-UHFFFAOYSA-N[5] |

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Appearance | Colorless liquid[1] |

| Density | 1.143 g/mL at 25 °C[2] |

| Boiling Point | 166 °C at 18 mmHg[2] |

| Refractive Index | n20/D 1.467[2] |

| Solubility | Soluble in chloroform[2], dichloromethane[3], toluene[7] |

| Topological Polar Surface Area | 34.1 Ų[4] |

| Rotatable Bond Count | 8[4] |

Synthesis and Experimental Protocols

Nonanedioyl dichloride is typically synthesized from its corresponding dicarboxylic acid, azelaic acid, through a reaction with a chlorinating agent. A common and efficient method employs thionyl chloride (SOCl₂) in the presence of a catalyst.

Caption: General workflow for the synthesis of Nonanedioyl dichloride.

Experimental Protocol: Synthesis of Nonanedioyl Dichloride

This protocol is adapted from established industrial preparation methods.[7]

-

Materials:

-

Azelaic acid (188g, 1 mol)

-

Thionyl chloride (655g, 5.5 mol)

-

N,N-dimethylformamide (DMF) (6g, catalyst)

-

Toluene (1000 mL)

-

-

Equipment:

-

2.5 L three-necked flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

-

-

Procedure:

-

To the three-necked flask, add toluene (1000 mL), N,N-dimethylformamide (6g), and azelaic acid (188g).

-

Stir the mixture at room temperature to create a suspension.

-

Slowly add thionyl chloride (655g) dropwise from the dropping funnel.

-

After the addition is complete, heat the mixture to 50°C and maintain for 1 hour with continuous stirring.

-

Increase the temperature to reflux and continue the reaction for 5-6 hours.

-

After the reaction is complete, allow the mixture to cool.

-

Set up the apparatus for distillation to remove excess thionyl chloride and toluene.

-

The crude product is then purified by vacuum distillation (rectification) to yield pure nonanedioyl dichloride.[7]

-

Applications in Drug Development and Bioconjugation

The primary utility of nonanedioyl dichloride in advanced scientific applications, including drug development, stems from its role as a homobifunctional crosslinker. The two acyl chloride groups can react with nucleophiles, such as amines (-NH₂) or hydroxyls (-OH) on two separate molecules, thereby covalently linking them. This is particularly useful for synthesizing complex molecules, polymers, and bioconjugates.[3]

Caption: Logical diagram of Nonanedioyl dichloride as a crosslinker.

A practical application is the synthesis of amino acid derivatives, where nonanedioyl dichloride links two amino acid molecules.[3] This creates novel structures that can be used as building blocks for peptidomimetics or as components in drug delivery systems.

Experimental Protocol: Synthesis of an N,N'-bis(L-leucine ethyl ester) Derivative

This protocol is a representative example adapted from patent literature, demonstrating the crosslinking of an amino acid ester.[3]

-

Materials:

-

L-leucine ethyl ester hydrochloride (49g, 0.25 mol)

-

Nonanedioyl dichloride (28g, 0.13 mol)

-

Pyridine (B92270) (~40 mL, base)

-

Dichloromethane (B109758) (200 mL, solvent)

-

-

Equipment:

-

500 mL three-necked flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

-

Procedure:

-

In the 500 mL flask, dissolve L-leucine ethyl ester hydrochloride (49g) in dichloromethane (100 mL).

-

Add pyridine (~40 mL) to the solution and stir at room temperature until a homogeneous solution is formed.

-

In a separate beaker, prepare a solution of nonanedioyl dichloride (28g) in dichloromethane (100 mL).

-

Transfer the nonanedioyl dichloride solution to the dropping funnel.

-

Add the nonanedioyl dichloride solution dropwise to the amino acid ester solution over a period of time while stirring.

-

Continue stirring the reaction mixture for 2 hours at room temperature.

-

Chill the solution overnight (e.g., at 5°C) to facilitate precipitation or for subsequent workup.

-

The resulting product, a derivative where two L-leucine ethyl ester molecules are linked by the nine-carbon chain, can then be purified using standard techniques like extraction and chromatography.

-

Safety and Handling

Nonanedioyl dichloride is a corrosive chemical that requires careful handling.

Table 3: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | GHS05 (Corrosion)[1] |

| Signal Word | Danger[1] |

| Hazard Statement | H314: Causes severe skin burns and eye damage[1][4] |

It is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling this compound. All work should be performed in a well-ventilated fume hood.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Azelaic acid dichloride - CAS-Number 123-98-8 - Order from Chemodex [chemodex.com]

- 3. WO2010117258A1 - A method of synthesising an amino acid derivative of azelaic acid - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. NONANEDIOYL DICHLORIDE | CAS 123-98-8 [matrix-fine-chemicals.com]

- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 7. CN102701991B - A kind of method for preparing nonanediamine - Google Patents [patents.google.com]

An In-depth Technical Guide to Azelaoyl Chloride (CAS No. 123-98-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaoyl chloride, also known as Nonanedioyl dichloride, is a highly reactive diacyl chloride derived from the dicarboxylic acid, azelaic acid. With the CAS number 123-98-8, this colorless to light yellow liquid is a pivotal intermediate in a multitude of chemical syntheses. Its bifunctional nature allows it to be a key building block in the production of polymers such as polyamides and polyesters, enhancing material properties like thermal stability and mechanical strength. Furthermore, its utility extends to the synthesis of pharmaceuticals, agrochemicals, surface coatings, and high-performance adhesives. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and application in polymerization, analytical methodologies for its characterization, and insights into the biological activity of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 123-98-8 |

| Molecular Formula | C₉H₁₄Cl₂O₂ |

| Molecular Weight | 225.11 g/mol |

| Appearance | Colorless to light yellow clear liquid[1] |

| Density | 1.143 - 1.150 g/cm³[1][2] |

| Boiling Point | 171 - 173 °C at 30 mmHg[1] |

| 166 °C at 18 mmHg[2][3] | |

| 137 °C at 7 mm[4] | |

| Refractive Index (n20/D) | 1.467 - 1.470[1][2] |

| Purity | ≥ 98% (Assay by titration, GC)[1] |

| Synonyms | Nonanedioyl dichloride, Azelaic acid dichloride[1][2][5] |

Synthesis and Experimental Protocols

Synthesis of this compound from Azelaic Acid

This compound is typically synthesized from azelaic acid by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound [4]

Materials:

-

Azelaic acid (40 g, 212.5 mmol)

-

Thionyl chloride (SOCl₂) (101.13 g, 61.67 mL, 850.1 mmol)

Procedure:

-

Combine Azelaic acid and thionyl chloride in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 80 °C) and maintain for 36 hours under an inert atmosphere.

-

After the reaction is complete, distill off the excess thionyl chloride at atmospheric pressure (760 mmHg).

-

Purify the residue by vacuum distillation to yield this compound as a clear liquid.

Expected Yield: Approximately 47.8 g (near 100%).

References

Physical properties of Azelaoyl chloride (boiling point, density).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of Azelaoyl chloride (CAS 123-98-8), a key reagent in organic synthesis. The document presents quantitative data, outlines general experimental methodologies for determining these properties, and illustrates a common synthetic application.

Core Physical Properties

This compound, also known as Nonanedioyl dichloride, is a colorless to light yellow clear liquid.[1][2][3] It is a diacid chloride derivative of azelaic acid, with the chemical formula C₉H₁₄Cl₂O₂.[2][4] Its versatile reactivity makes it a valuable intermediate in the synthesis of various materials, including polyamides, polyesters, pharmaceuticals, and agrochemicals.[1]

Quantitative Data Summary

The boiling point and density of this compound have been reported through various experimental and computational methods. A summary of these values is presented below for easy comparison.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 291.5 °C | at 760 mmHg | [5][6] |

| 171 - 173 °C | at 30 mmHg | [1] | |

| 172 °C | at 30 mmHg | [7] | |

| 166 °C | at 18 mmHg | [3][8][9] | |

| 166 °C | Not specified | [2] | |

| Density | 1.159 g/cm³ | Not specified | [5] |

| 1.150 g/cm³ | Not specified | [1] | |

| 1.144 g/mL | at 20 °C | [3] | |

| 1.144 g/cm³ | Not specified | [2] | |

| 1.143 g/mL | at 25 °C |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are not extensively published in readily available literature. However, standard methodologies for characterizing liquid organic compounds are applicable. Due to the moisture-sensitive nature of acyl chlorides, all measurements must be conducted under anhydrous conditions.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a reactive compound like this compound, vacuum distillation is the preferred method to prevent decomposition at high temperatures.

General Protocol for Vacuum Distillation:

-

Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source connected via a manometer. All glassware must be thoroughly dried.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Evacuation: The system is slowly evacuated to the desired pressure, as measured by the manometer.

-

Heating: The flask is gently heated using a heating mantle.

-

Measurement: The temperature is recorded when the liquid is boiling steadily and the vapor condensate is in equilibrium, as indicated by a stable temperature reading on the thermometer. This temperature is the boiling point at the recorded pressure.

Density Measurement

The density of a liquid is its mass per unit volume. The most common and straightforward method for determining the density of a liquid is by using a pycnometer or a specific gravity bottle.

General Protocol using a Pycnometer:

-

Preparation: A clean, dry pycnometer of a known volume is weighed accurately (m₁).

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The measurement should be conducted at a specific, controlled temperature (e.g., 20 °C or 25 °C) by placing the pycnometer in a thermostat bath.

-

Weighing: The filled pycnometer is weighed again (m₂).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Synthetic Application Workflow

This compound is a fundamental building block in polymer chemistry. Its bifunctional nature allows it to react with diamines to form polyamides. The following diagram illustrates the general workflow for the synthesis of a polyamide from this compound and a generic diamine (H₂N-R-NH₂).

Caption: Workflow for Polyamide Synthesis using this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C9H14Cl2O2 | CID 67165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Dongying Haoyang Chemical Technology Co., Ltd.--Azelaoyl chloride|123-98-8 [haoyanghg.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 123-98-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | 123-98-8 [chemicalbook.com]

Azelaoyl Chloride: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of azelaoyl chloride's solubility in common organic solvents. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative assessments, physical properties, and a proposed standardized methodology for solubility determination.

Executive Summary

This compound, a bifunctional acid chloride, is a valuable reagent in organic synthesis, particularly in polymerization reactions and the formation of diesters and diamides. Its utility is intrinsically linked to its solubility in various organic solvents. This guide summarizes the known qualitative solubility of this compound, presents its key physical characteristics, and provides a detailed experimental protocol for researchers to quantitatively determine its solubility in solvents of interest. The included diagrams offer a visual representation of a general experimental workflow for solubility determination and a logical classification of common organic solvents.

Physicochemical Properties and Qualitative Solubility of this compound

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₁₄Cl₂O₂ | [1][2] |

| Molecular Weight | 225.11 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Density | 1.143 - 1.150 g/mL at 20-25 °C | [3][4] |

| Boiling Point | 166 °C at 18 mmHg; 171 - 173 °C at 30 mmHg | [3][4] |

| Refractive Index | n20/D 1.467 - 1.470 | [3][4] |

| Qualitative Solubility | ||

| Chloroform | Soluble | [4] |

| Water | Decomposes | [5] |

| General Organic Solvents | Generally soluble, particularly in aprotic solvents. | [6][7] |

| Reactivity | Moisture sensitive; reacts with protic solvents (e.g., alcohols, amines). | [5][8] |

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized static equilibrium method for determining the solubility of this compound in a chosen organic solvent. This method is designed to be adaptable and should be performed with appropriate safety precautions due to the corrosive and reactive nature of this compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (≥98% purity)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Inert gas (e.g., Nitrogen or Argon)

-

Gastight syringes and needles

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector

-

Filtration apparatus with inert filters (e.g., PTFE syringe filters)

Procedure:

-

Preparation of Solvent: Ensure the solvent is anhydrous, as any moisture will react with the this compound. Degas the solvent if necessary.

-

Sample Preparation: In a series of sealed vials, add an excess amount of this compound to a known volume of the anhydrous solvent. The excess solid phase is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be under an inert atmosphere to prevent reaction with atmospheric moisture.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solute to settle. It is critical that the temperature remains constant during this period.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-warmed/cooled gastight syringe fitted with an inert filter to avoid transferring any undissolved solute.

-

Dilution: Immediately dilute the extracted aliquot with a known volume of the same anhydrous solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor. Repeat the experiment at different temperatures to establish a solubility curve.

Visualizing Experimental and Logical Frameworks

To aid in the understanding of the experimental process and the classification of solvents, the following diagrams are provided.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H14Cl2O2 | CID 67165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Azelaic acid dichloride - CAS-Number 123-98-8 - Order from Chemodex [chemodex.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Khan Academy [khanacademy.org]

- 8. labsolu.ca [labsolu.ca]

Spectroscopic data for Azelaoyl chloride (NMR, IR, Mass Spec).

A comprehensive analysis of the spectroscopic data for Azelaoyl chloride (Nonanedioyl dichloride) is presented for researchers, scientists, and professionals in drug development. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the molecular structure and functional groups of this versatile acylating agent.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₁₄Cl₂O₂, is the diacyl chloride derivative of azelaic acid. It is a colorless to light yellow liquid utilized in the synthesis of polymers, pharmaceuticals, and other organic compounds.[1]

Chemical Structure:

Molecular Weight: 225.11 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the different methylene (B1212753) groups in the aliphatic chain.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.89 | Triplet | 4H | α-CH₂ (adjacent to C=O) |

| ~1.71 | Multiplet | 4H | β-CH₂ |

| ~1.39 | Multiplet | 4H | γ-CH₂ |

| ~1.35 | Multiplet | 2H | δ-CH₂ |

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~173 | C=O (carbonyl) |

| ~47 | α-CH₂ |

| ~33 | β-CH₂ |

| ~29 | γ-CH₂ |

| ~25 | δ-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is typically obtained from a neat liquid sample.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | C=O stretch (Acyl chloride) |

| ~2930 | Medium | C-H stretch (aliphatic) |

| ~2850 | Medium | C-H stretch (aliphatic) |

| ~1460 | Medium | C-H bend (aliphatic) |

The strong absorption band around 1800 cm⁻¹ is highly characteristic of the carbonyl group in an acyl chloride.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common method used for analysis.

Molecular Ion Peak (M⁺): m/z ≈ 224 (corresponding to the exact mass)[4]

Key Fragment Ions:

| m/z | Interpretation |

| 189 | [M - Cl]⁺ |

| 153 | [M - COCl]⁺ |

| 55 | Base Peak |

| 41 |

The fragmentation pattern is consistent with the cleavage of the carbon-chlorine and carbon-carbon bonds adjacent to the carbonyl groups.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition: Proton spectra were acquired using a standard single-pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans.

-

¹³C NMR Acquisition: Carbon spectra were acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and 1024 scans.

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory featuring a diamond crystal.

-

Sample Preparation: A small drop of neat this compound was placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was acquired prior to the sample measurement. A total of 32 scans were co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The background spectrum was automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of this compound (1 mg/mL) was prepared in dichloromethane.

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-500.

-

Scan Mode: Full scan.

-

-

Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Reactivity profile of Azelaoyl chloride with nucleophiles.

An In-depth Technical Guide to the Reactivity Profile of Azelaoyl Chloride with Nucleophiles

Introduction

This compound, also known as nonanedioyl dichloride, is a bifunctional acyl chloride derived from azelaic acid, a naturally occurring nine-carbon dicarboxylic acid.[1][2] Its structure, featuring two reactive acyl chloride groups separated by a flexible seven-carbon aliphatic chain, makes it a highly valuable and versatile building block in organic synthesis.[3] The high reactivity of the acyl chloride moieties is driven by the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon. This induces a significant partial positive charge on the carbon, rendering it highly susceptible to attack by a wide range of nucleophiles.[4] This reactivity profile makes this compound a key intermediate in the synthesis of polymers like polyamides and polyesters, as well as in the creation of pharmaceuticals, surface coatings, and agrochemicals.[3][5]

This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, focusing on reaction mechanisms, quantitative data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄Cl₂O₂ | [2] |

| Molecular Weight | 225.11 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| CAS Number | 123-98-8 | [2] |

| Density | 1.144 - 1.150 g/cm³ | [2][3] |

| Boiling Point | 166 °C @ 18 mmHg | [6] |

| 171 - 173 °C @ 30 mmHg | [3] | |

| Refractive Index (n 20/D) | 1.467 - 1.470 | [6][7] |

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles proceed via a characteristic nucleophilic addition-elimination mechanism.[4][8] Given its symmetrical structure, the reaction can occur at one or both carbonyl centers, depending on the stoichiometry of the reactants.

The general mechanism involves two key stages:

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[4][9]

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion, being a good leaving group, is eliminated.[4][10] If the nucleophile was neutral (e.g., water, alcohol, or a primary/secondary amine), a final deprotonation step occurs to yield the neutral product and hydrogen chloride.[8][11]

Caption: General mechanism for the reaction of this compound.

Reactivity with O-Nucleophiles

Hydrolysis (Reaction with Water)

This compound reacts vigorously and exothermically with water to undergo hydrolysis, yielding azelaic acid and hydrogen chloride gas.[11][12] Due to this high reactivity, the compound must be handled under anhydrous conditions to prevent decomposition.[12][13]

Reaction: ClOC(CH₂)₇COCl + 2H₂O → HOOC(CH₂)₇COOH + 2HCl

Alcoholysis (Reaction with Alcohols)

The reaction with alcohols (alcoholysis) is also highly exothermic and proceeds readily at room temperature to form the corresponding diester.[10][14] This method is often preferred over Fischer esterification (reacting a carboxylic acid and alcohol) because the reaction is faster and irreversible, leading to higher yields of the ester product.[14][15] A base like pyridine (B92270) is sometimes used to neutralize the HCl byproduct.[12]

Reaction: ClOC(CH₂)₇COCl + 2R-OH → R-OOC(CH₂)₇COO-R + 2HCl

This reaction is fundamental to the synthesis of polyesters when a diol is used as the nucleophile, creating long polymer chains.[3][5]

Reaction with Phenols

Phenols react similarly to alcohols, though the reaction is typically less vigorous.[14] The reaction often requires heating and the presence of a base (e.g., pyridine or NaOH) to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which readily attacks the carbonyl carbon.[15]

Reaction: ClOC(CH₂)₇COCl + 2Ar-OH → Ar-OOC(CH₂)₇COO-Ar + 2HCl

Reactivity with N-Nucleophiles

Ammonolysis and Aminolysis (Reaction with Ammonia and Amines)

This compound reacts rapidly with ammonia, primary amines, and secondary amines to form unsubstituted, N-substituted, and N,N-disubstituted amides, respectively.[4][8][16] The reactions are highly exothermic.[8] Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt.[8] Alternatively, a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine can be used.[17][18]

Reaction with Primary Amine: ClOC(CH₂)₇COCl + 4R-NH₂ → R-NHOC(CH₂)₇CONH-R + 2R-NH₃⁺Cl⁻

This difunctional reactivity is the basis for the synthesis of polyamides, such as nylons, when a diamine is used as the nucleophilic monomer.[19][20]

Reaction with Amino Acids

The reaction of this compound with the amino group of amino acids or their esters is a key strategy for creating novel biomaterials and drug conjugates. The amino group is a potent nucleophile that selectively reacts over the carboxylic acid or ester moiety.

Quantitative Data Summary

The following tables summarize quantitative data from representative reactions involving this compound.

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |

| Azelaic Acid (40 g, 212.5 mmol) | Thionyl Chloride (101.13 g, 850.1 mmol) | Reflux at 80°C for 36 h under inert atmosphere | Nearly 100% | [21] |

Table 2: Reaction of this compound with Amino Acid Ethyl Esters

| This compound | Amino Acid Ethyl Ester Hydrochloride | Base | Solvent | Conditions | Reference |

| 0.13 mol (28 g) | L-Alanine Ethyl Ester HCl (0.25 mol, 39 g) | Pyridine (~40 mL) | Dichloromethane (B109758) (200 mL total) | Stir 2 h at RT, chill overnight at 5°C | [22] |

| 0.13 mol (28 g) | Glycine Ethyl Ester HCl (0.25 mol, 35 g) | Pyridine (~40 mL) | Chloroform (300 mL total) | Stir 2 h at RT, chill overnight at 5°C | [22] |

| 0.13 mol (28 g) | L-Valine Ethyl Ester HCl (0.25 mol, 46 g) | Pyridine (~40 mL) | Dichloromethane (200 mL total) | Stir 2 h at RT, chill overnight at 5°C | [22] |

| 0.08 mol (18 g) | L-Serine Ethyl Ester HCl (0.16 mol, 27 g) | Pyridine (~26 mL) | Dichloromethane (120 mL total) | Stir 2 h at RT, chill overnight at 5°C | [22] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Azelaic Acid

This protocol is adapted from a documented synthesis procedure.[21]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine azelaic acid (40 g, 212.5 mmol) and thionyl chloride (SOCl₂, 61.67 mL, 850.1 mmol).

-

Reaction: Heat the mixture to reflux at 80°C and maintain for 36 hours.

-

Workup: After the reaction is complete, allow the mixture to cool. Distill off the excess thionyl chloride at atmospheric pressure.

-

Purification: Purify the resulting crude product by vacuum distillation (b.p. 137°C at 7 mmHg) to yield this compound as a clear liquid.[21]

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Synthesis of an N,N'-Dialkyl Azelamide Derivative

This generalized protocol is based on the reaction of this compound with L-alanine ethyl ester hydrochloride.[22]

-

Amine Solution Preparation: In a 3-neck round-bottom flask, suspend the amino acid ester hydrochloride (e.g., L-alanine ethyl ester hydrochloride, 0.25 mol) in dichloromethane (100 mL). Add pyridine (~40 mL) and stir at room temperature until the solution is homogeneous.

-

Acyl Chloride Solution: In a separate flask, dissolve this compound (0.13 mol) in dichloromethane (100 mL).

-

Reaction: Add the this compound solution dropwise to the stirring amine solution at room temperature.

-

Reaction Completion: Continue stirring the mixture for 2 hours at room temperature.

-

Product Isolation: Chill the reaction mixture overnight at 5°C to facilitate precipitation of the product. The solid product can then be collected by filtration, washed, and dried. Further purification may be performed by recrystallization.

Applications in Polymer Synthesis and Drug Development

The predictable and efficient reactivity of this compound makes it a cornerstone monomer for producing high-performance polymers.

-

Polyamides: The polycondensation reaction between this compound and a diamine (e.g., 1,6-hexanediamine) yields polyamides. These materials are known for their excellent mechanical strength, thermal stability, and durability, finding use in textiles, automotive parts, and other engineered materials.[3][19]

-

Polyesters: Similarly, reacting this compound with diols produces polyesters.[3] Bio-based polyesters derived from azelaic acid are of significant interest for creating biodegradable and sustainable materials for applications ranging from plasticizers to cosmetics.[1][5][23]

Caption: Formation of polyamides and polyesters from this compound.

In the field of drug development , this compound serves as a versatile cross-linking agent and a linker for conjugating drugs to delivery systems.[3] Its aliphatic chain can be incorporated into polymer backbones to tune properties like hydrophobicity and degradation rate, which is critical for creating controlled-release drug formulations and advanced drug delivery systems.[24][25]

Conclusion

This compound exhibits a robust and predictable reactivity profile dominated by the nucleophilic acyl substitution mechanism. Its bifunctional nature allows it to react readily with a wide array of O- and N-nucleophiles to form esters, amides, and, most notably, high-molecular-weight polymers. The well-defined reaction pathways and high yields make it an indispensable tool for researchers in materials science, polymer chemistry, and pharmaceutical development. Understanding its reactivity is crucial for designing novel materials and therapeutic systems with tailored properties.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 123-98-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 123-98-8 [chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. savemyexams.com [savemyexams.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Reddit - The heart of the internet [reddit.com]

- 18. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. This compound synthesis - chemicalbook [chemicalbook.com]

- 22. WO2010117258A1 - A method of synthesising an amino acid derivative of azelaic acid - Google Patents [patents.google.com]

- 23. Synthesis of azelaic acid copolyester plasticizers and their application in PVC - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Novel Applications in Controlled Drug Delivery Systems by Integrating Osmotic Pumps and Magnetic Nanoparticles [mdpi.com]

- 25. Advanced drug delivery systems for the management of local conditions - PMC [pmc.ncbi.nlm.nih.gov]

Azelaoyl Chloride: A Comprehensive Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Azelaoyl chloride, also known as nonanedioyl dichloride, is a highly reactive acyl chloride derivative of azelaic acid. Its bifunctional nature makes it a valuable reagent in the synthesis of a variety of compounds, including polyamides, polyesters, and other specialty polymers, as well as in the development of pharmaceutical intermediates. However, its reactivity also necessitates stringent adherence to safety protocols to mitigate potential hazards. This in-depth technical guide provides comprehensive health and safety information for laboratory and industrial professionals working with this compound.

Health and Safety Information

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive nature.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals. |

GHS Pictograms:

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental procedures.

| Property | Value | Source |

| Chemical Formula | C₉H₁₄Cl₂O₂ | [4] |

| Molar Mass | 225.11 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Density | 1.144 g/cm³ | [4] |

| Boiling Point | 166 °C (at 18 mm Hg) | [6][7] |

| Refractive Index (n20/D) | 1.467 (lit.) | [6][7] |

Reactivity and Incompatibilities

This compound is a reactive compound that can undergo hazardous reactions with certain substances. It is crucial to avoid contact with:

-

Water: Reacts violently with water, hydrolyzing to azelaic acid and releasing corrosive hydrogen chloride (HCl) gas.

-

Alcohols: Reacts vigorously with alcohols to form esters, also producing HCl gas.

-

Strong Bases: Incompatible with strong bases.[2]

-

Strong Oxidizing Agents: May react violently with strong oxidizing agents.[2]

Due to its reactivity with moisture, this compound should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[2]

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to ensure the safety of personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles and a face shield (minimum 8-inch).[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.[2]

-

Skin and Body Protection: A lab coat, and in situations with a risk of splashing, a chemical-resistant apron or suit.

-

Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to vapors.[2] A safety shower and eyewash station must be readily accessible.[8]

Storage

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Containers should be tightly sealed to prevent contact with moisture and air.[2] It is recommended to store the compound under an inert gas.[2]

First Aid Measures

In the event of exposure to this compound, immediate medical attention is required. The following first aid procedures should be followed:

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of azelaic acid with thionyl chloride.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add azelaic acid (40 g, 212.5 mmol) and thionyl chloride (101.13 g, 61.67 mL, 850.1 mmol).[4]

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 36 hours under an inert atmosphere.[4]

-

After the reaction is complete, distill off the excess thionyl chloride at atmospheric pressure.[4]

-

Purify the crude product by vacuum distillation to yield this compound as a clear liquid.[4]

Interfacial Polymerization for Polyamide Synthesis

This compound is frequently used in interfacial polymerization reactions with diamines to produce polyamides.

Methodology:

-

Prepare two immiscible solutions.

-

Aqueous Phase: Dissolve a diamine (e.g., hexamethylenediamine) in water, typically with a base such as sodium hydroxide (B78521) to neutralize the HCl byproduct.

-

Organic Phase: Dissolve this compound in an organic solvent that is immiscible with water (e.g., hexane (B92381) or dichloromethane).

-

-

Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form at the interface of the two layers.

-

Gently grasp the polymer film at the center with forceps and pull it out of the beaker. A continuous rope of polyamide can be drawn as the reaction proceeds at the interface.

-

Wash the resulting polymer with water and then with a solvent like ethanol (B145695) to remove unreacted monomers and byproducts.

-

Dry the polymer in a vacuum oven at a moderate temperature.

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Experimental workflow for synthesis and use of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. WO2010117258A1 - A method of synthesising an amino acid derivative of azelaic acid - Google Patents [patents.google.com]

- 6. This compound | 123-98-8 [chemicalbook.com]

- 7. waterandwastewater.com [waterandwastewater.com]

- 8. CN102701991B - A kind of method for preparing nonanediamine - Google Patents [patents.google.com]

Commercial Availability and Applications of Azelaoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaoyl chloride (C₉H₁₄Cl₂O₂), also known as nonanedioyl dichloride, is a versatile difunctional acyl chloride that serves as a critical building block in various chemical syntheses. Its high reactivity makes it an essential reagent in the production of specialty polymers, pharmaceuticals, and other fine chemicals. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its synthesis and common applications.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and industrial-scale demands. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers and Specifications of this compound

| Supplier | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) |

| Sigma-Aldrich | ≥98% | 123-98-8 | C₉H₁₄Cl₂O₂ | 225.11 | 166 °C/18 mmHg | 1.143 |

| TCI America | >98.0% (GC) | 123-98-8 | C₉H₁₄Cl₂O₂ | 225.11 | 171-173 °C / 30 mmHg | 1.144 |

| Chem-Impex | ≥98% (GC, Titration) | 123-98-8 | C₉H₁₄Cl₂O₂ | 225.11 | 171-173 °C / 30 mmHg | 1.150 |

| City Chemical LLC | Technical Grade | 123-98-8 | C₉H₁₄Cl₂O₂ | 225.11 | Not specified | Not specified |

| Shaanxi Dideu Medichem Co. Ltd | Industrial Grade | 123-98-8 | C₉H₁₄Cl₂O₂ | 225.11 | Not specified | Not specified |

| Jinan Zhihe Fine Chemical Co.,Ltd. | Customizable grades | 123-98-8 | C₉H₁₄Cl₂O₂ | 225.11 | Not specified | Not specified |

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to request a certificate of analysis (CoA) for batch-specific data.

Industrial Manufacturing Process

The industrial production of this compound, like other acyl chlorides, typically involves the chlorination of the corresponding carboxylic acid, azelaic acid. Common chlorinating agents used in industrial settings include thionyl chloride (SOCl₂), phosgene (B1210022) (COCl₂), and phosphorus trichloride (B1173362) (PCl₃).[1]

The reaction with thionyl chloride is a widely used method due to the convenient removal of byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2] The general reaction is as follows:

HOOC-(CH₂)₇-COOH + 2 SOCl₂ → ClOC-(CH₂)₇-COCl + 2 SO₂ + 2 HCl

Industrial processes often utilize a catalyst, such as dimethylformamide (DMF), to increase the reaction rate.[3] The reaction is typically carried out in a suitable solvent, and the product, this compound, is purified by distillation, often under reduced pressure to prevent degradation at high temperatures.[1]

Experimental Protocols

Laboratory Synthesis of this compound from Azelaic Acid

This protocol describes a common laboratory-scale synthesis of this compound using thionyl chloride.

Materials:

-

Azelaic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF, catalytic amount)

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend azelaic acid in an excess of thionyl chloride.

-

Add a catalytic amount of DMF (a few drops) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80°C for thionyl chloride) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction should be carried out in a well-ventilated fume hood.[4]

-

After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation.[4]

Diagram 1: Synthesis of this compound

Caption: Workflow for the laboratory synthesis of this compound.

Synthesis of a Polyamide using this compound

This protocol provides a general method for the synthesis of a polyamide via interfacial polymerization of this compound and a diamine.

Materials:

-

This compound

-

A diamine (e.g., hexamethylenediamine)

-

An organic solvent immiscible with water (e.g., dichloromethane (B109758) or hexane)

-

An aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution)

-

Beaker

-

Stirring rod

Procedure:

-

Dissolve the diamine in the aqueous alkaline solution in a beaker. The alkali neutralizes the HCl gas that is evolved during the reaction.

-

Dissolve this compound in the organic solvent in a separate container.

-

Carefully pour the organic solution of this compound onto the aqueous solution of the diamine, minimizing mixing of the two layers.

-

A polymer film will form at the interface of the two liquids.

-

Gently grasp the polymer film with forceps and pull it out of the beaker as a continuous strand or "rope".

-

Wash the resulting polyamide with water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts.

-

Dry the polyamide in a vacuum oven at a moderate temperature.

Diagram 2: Polyamide Synthesis Workflow

References

Fundamental reaction mechanisms involving Azelaoyl chloride.

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Azelaoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as nonanedioyl dichloride, is a highly reactive bifunctional acyl chloride that serves as a critical building block in a multitude of synthetic applications.[1][2] Its two acyl chloride groups, separated by a seven-carbon aliphatic chain, allow it to readily undergo nucleophilic acyl substitution reactions at both ends, making it an ideal monomer for polymerization and a versatile linker in the synthesis of complex molecules.[1][3] This guide provides a comprehensive overview of the fundamental reaction mechanisms involving this compound, detailed experimental protocols for its synthesis and subsequent reactions, and quantitative data to support its application in research and development. Furthermore, we explore its relevance in biological contexts, particularly for professionals in drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][2] Its high reactivity stems from the two electrophilic carbonyl carbons, which are susceptible to attack by a wide range of nucleophiles. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 123-98-8 | [1][2][3] |

| Molecular Formula | C₉H₁₄Cl₂O₂ | [1][2][4] |

| Molecular Weight | 225.11 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | ~1.143 - 1.150 g/mL at 20-25 °C | [1][3] |

| Boiling Point | 166 °C at 18 mmHg; 171-173 °C at 30 mmHg | [1][3][5] |

| Refractive Index (n20/D) | 1.467 | [3][6] |

| Linear Formula | ClOC(CH₂)₇COCl | [3] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the reaction of azelaic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂).[7] This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl groups of the carboxylic acid are converted into a better leaving group, which is then displaced by a chloride ion.[8]

Experimental Protocol: Synthesis from Azelaic Acid

This protocol is adapted from the procedure described by Dietz et al. (2019).[7]

Materials:

-

Azelaic acid (C₉H₁₆O₄)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus (for vacuum distillation)

Procedure:

-

In a round-bottom flask, combine azelaic acid (e.g., 40 g, 212.5 mmol) and an excess of thionyl chloride (e.g., 101.13 g, 850.1 mmol).[7]

-

Equip the flask with a reflux condenser and ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Heat the reaction mixture to reflux at 80 °C and maintain for 36 hours.[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).[7]

-

The crude product is then purified by vacuum distillation (b.p. 137 °C at 7 mm Hg) to yield this compound as a clear liquid.[7]

Quantitative Data:

Caption: Workflow for the synthesis of this compound.

Core Reaction Mechanisms

As an acyl chloride, this compound's reactivity is dominated by the nucleophilic acyl substitution mechanism.[9][10] This two-step addition-elimination process is fundamental to all its major reactions. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 壬二酰二氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C9H14Cl2O2 | CID 67165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 123-98-8 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguideforcie.co.uk [chemguideforcie.co.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyamides Using Azelaoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyamides using azelaoyl chloride, a key monomer for producing a variety of nylons, most notably Nylon 6,9. The protocols cover both interfacial and solution polymerization techniques. Additionally, this document explores the characterization of the resulting polyamides and their potential applications in drug development, particularly in the formulation of controlled-release systems.

Introduction